molecular formula C15H13BrFNO B11943755 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide CAS No. 853313-07-2

5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B11943755
CAS No.: 853313-07-2
M. Wt: 322.17 g/mol
InChI Key: FVDNDXOBOAIRNH-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is an organic compound with the molecular formula C15H13BrFNO It is a derivative of benzamide, featuring bromine, fluorine, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the amide bond between the benzene ring and the dimethylphenyl group.

Common reagents used in these reactions include bromine, fluorine gas or fluorinating agents, and amide coupling reagents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons, respectively.

    Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(2,4-dimethylphenyl)-2-furamide
  • 5-Bromo-N-[(2,4-dimethylphenyl)carbamothioyl]-2-furamide

Uniqueness

5-Bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties

Properties

CAS No.

853313-07-2

Molecular Formula

C15H13BrFNO

Molecular Weight

322.17 g/mol

IUPAC Name

5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H13BrFNO/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16)4-5-13(12)17/h3-8H,1-2H3,(H,18,19)

InChI Key

FVDNDXOBOAIRNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)C

Origin of Product

United States

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